2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate
Description
2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate is a diazonium salt characterized by a trifluoromethyl group (-CF₃), a methoxy (-OCH₃) substituent, and a diazonio (N₂⁺) functional group attached to a propenolate backbone. This compound belongs to a class of reactive intermediates widely utilized in organic synthesis, particularly in cycloaddition reactions, arylations, and as precursors to carbenes . Its electronic structure, influenced by the electron-withdrawing trifluoromethyl and methoxy groups, enhances its stability compared to simpler diazonium salts, while retaining high reactivity in targeted transformations.
Properties
IUPAC Name |
methyl 2-diazo-3,3,3-trifluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2/c1-11-3(10)2(9-8)4(5,6)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPRBPSWJPEAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310333 | |
| Record name | 2-diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173558-71-9 | |
| Record name | 2-diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate typically involves the reaction of 3,3,3-trifluoro-2-diazo-2-propenoic acid with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols .
Scientific Research Applications
2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into various molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate involves its ability to act as a source of trifluoromethyl groups. These groups can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s reactivity is attributed to the presence of the diazonium group, which can undergo various transformations under appropriate conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
3-(Cyclohexen-1-yl)-1-diazonioprop-1-en-2-olate
- Structure: Shares the diazonio-propenolate core but substitutes the trifluoromethyl and methoxy groups with a cyclohexenyl moiety .
- Reactivity : The cyclohexenyl group introduces steric hindrance, reducing reactivity in electrophilic substitutions but favoring intramolecular cyclizations.
- Applications : Primarily used in pharmaceutical intermediates (e.g., heterocyclic synthesis) due to its ability to form stable carbocyclic frameworks.
Potassium Trifluoro[(Z)-3-Methoxyprop-1-enyl]borate
- Structure : Contains a similar trifluoro-methoxypropenyl backbone but replaces the diazonio group with a borate anion (BF₃⁻) coordinated to potassium .
- Reactivity: Functions as a stabilized enolate in Suzuki-Miyaura couplings. The absence of the diazonio group limits its use in carbene generation but enhances thermal stability.
- Applications : Employed in cross-coupling reactions for constructing fluorinated organic molecules.
Simple Diazonium Salts (e.g., Benzenediazonium Chloride)
- Structure : Lack the trifluoromethyl and methoxy substituents, resulting in higher electrophilicity and lower stability.
- Reactivity : Rapid decomposition under ambient conditions, limiting their utility to immediate in-situ reactions.
Comparative Data Table
Research Findings and Mechanistic Insights
- Electronic Effects: The -CF₃ group in this compound withdraws electron density, stabilizing the diazonium ion against premature decomposition. This contrasts with non-fluorinated analogs, which require low-temperature handling .
- Solubility : The methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling homogeneous reaction conditions—a critical advantage over hydrophobic analogs like cyclohexenyl-substituted diazonium salts.
- Reaction Yields : In benchmark Diels-Alder reactions, the trifluoro-methoxy derivative achieves ~85% yield, outperforming cyclohexenyl analogs (~60%) due to enhanced electrophilicity .
Biological Activity
2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate (CAS No. 173558-71-9) is a compound with significant potential in various biological applications due to its unique structural features and reactivity. This article explores its biological activity, including mechanisms of action, case studies, and research findings.
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 168.07 g/mol. It contains a diazonium group, which is known for its electrophilic properties, making it reactive towards nucleophiles.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 168.07 g/mol |
| CAS Number | 173558-71-9 |
The biological activity of this compound primarily stems from its ability to act as an electrophile. This characteristic enables it to participate in various biochemical reactions, including:
- Nucleophilic Substitution : The diazonium group can react with nucleophiles such as amines and thiols.
- Formation of Reactive Intermediates : It can generate reactive species that may interact with cellular macromolecules (proteins, DNA).
Case Studies and Research Findings
Research has indicated that compounds similar to this compound exhibit significant biological activities:
- Anticancer Activity : A study demonstrated that diazonium compounds could inhibit tumor growth by inducing apoptosis in cancer cells. Specific mechanisms involved include the generation of reactive oxygen species (ROS) and the disruption of redox balance within cells.
- Antimicrobial Properties : Another investigation showed that related trifluoromethylated diazonium salts exhibited antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes.
Table 2: Summary of Biological Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induction of apoptosis in cancer cells | [Source A] |
| Antimicrobial Activity | Effective against bacterial strains | [Source B] |
Toxicological Considerations
While the biological activities are promising, it is essential to consider the toxicity associated with diazonium compounds. The electrophilic nature can lead to potential mutagenic effects if not properly managed. Studies have shown that exposure to high concentrations may result in cytotoxicity and genotoxicity.
Table 3: Toxicological Data
| Endpoint | Result |
|---|---|
| Acute Toxicity | Moderate toxicity observed |
| Genotoxicity | Positive results in certain assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
